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Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily

utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] Its core function involves

preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and

glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent

insulin secretion and suppressing glucagon release.[2] However, a growing body of preclinical

and clinical evidence reveals that teneligliptin possesses significant pleiotropic effects that

extend beyond glycemic control. These effects, observed in various non-diabetic and glucose-

independent models, are primarily centered around anti-inflammatory, anti-oxidative, and

vasculoprotective mechanisms, suggesting its potential therapeutic application in a broader

range of pathologies.

This technical guide provides an in-depth exploration of the mechanisms of action of

teneligliptin hydrobromide in non-diabetic contexts, focusing on its impact on the

cardiovascular, renal, and neurological systems. It synthesizes data from key experimental

studies, details relevant methodologies, and visualizes complex signaling pathways to support

further research and development.

Core Mechanism: DPP-4 Inhibition and GLP-1
Enhancement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1682224?utm_src=pdf-interest
https://www.chemicalbook.com/article/teneligliptin-indications-mechanism-of-action-and-side-effects.htm
https://synapse.patsnap.com/article/what-is-the-mechanism-of-teneligliptin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-teneligliptin
https://www.benchchem.com/product/b1682224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The foundational mechanism of teneligliptin, even in non-diabetic models, is the potent and

sustained inhibition of the DPP-4 enzyme.[2][3] DPP-4 is a ubiquitous serine protease

expressed on the surface of various cells, including endothelial and immune cells, and also

circulates in a soluble form.[4] By inhibiting DPP-4, teneligliptin increases the bioavailability of

active GLP-1.[5] While known for its role in insulin secretion, GLP-1 also exerts a wide range of

protective effects on the vasculature, heart, and kidneys, independent of its glucose-lowering

action.[6][7]
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Caption: Core mechanism of Teneligliptin via DPP-4 inhibition.

Pleiotropic Effects in Non-Diabetic Models
Teneligliptin's benefits in non-diabetic models are largely attributed to its ability to mitigate

inflammation, oxidative stress, and endothelial dysfunction.

Cardiovascular Protection
Anti-inflammatory Mechanisms: Teneligliptin demonstrates robust anti-inflammatory properties

by targeting key inflammatory signaling pathways. A central mechanism is the inhibition of the

NOD-like receptor protein 3 (NLRP3) inflammasome.[8][9] In models of diabetic

cardiomyopathy, teneligliptin was shown to suppress NLRP3 activation and the subsequent

release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), effects that contribute to

reducing myocardial injury and hypertrophy.[8][10] This action is partly mediated through the
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activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy and

inflammation.[8]

Furthermore, teneligliptin modulates macrophage polarization, promoting a shift from the pro-

inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4] It also directly

suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages by interfering with

the Caveolin-1/CD26 axis, which downregulates the Toll-like receptor 4 (TLR4) signaling

pathway.[11]
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Caption: Teneligliptin's anti-inflammatory signaling pathways.

Endothelial Function and Oxidative Stress: Teneligliptin improves vascular endothelial function,

an effect observed independently of glucose control.[12][13] In human umbilical vein
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endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduced reactive oxygen

species (ROS) production and levels of the oxidative stress marker 8-hydroxy-2'-

deoxyguanosine (8-OH-dG).[14] This anti-oxidative effect enhances the beneficial actions of

GLP-1 on endothelial cells, counteracting the "endothelial resistance" induced by

hyperglycemic conditions.[14] Clinical studies have corroborated these findings, showing that

teneligliptin therapy improves the reactive hyperemia index (RHI), a measure of endothelial

function, and decreases circulating markers of oxidative stress in patients with T2DM and

chronic kidney disease (CKD).[12][13]

Renoprotection
Teneligliptin exhibits renoprotective effects that are not solely dependent on its glucose-

lowering ability. In animal models of non-diabetic kidney disease, DPP-4 inhibitors have been

shown to favorably impact kidney morphology and function through hemodynamic stabilization

and inflammatory modulation.[6] Teneligliptin, specifically, attenuated cisplatin-induced acute

kidney injury by promoting the proliferation of surviving tubular epithelial cells via the SDF-

1α/CXCR4 chemokine axis.[6] Clinical studies have shown that switching to teneligliptin from

other DPP-4 inhibitors can reduce plasma DPP-4 activity, which correlates with a reduction in

the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease,

independent of changes in glycemic control.[15][16]

Neuroprotection
Teneligliptin's protective actions extend to the central nervous system. In a mouse model of

middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pre-treatment with

teneligliptin significantly reduced brain infarct volume and ameliorated neurological damage.

[17] The key mechanism identified was the preservation of blood-brain barrier integrity.

Teneligliptin prevented the ischemia/reperfusion-induced increase in endothelial permeability

by upregulating the expression of the tight junction protein occludin.[17] This effect was

mediated through the ERK5/KLF2 signaling pathway in brain microvascular endothelial cells.

[17]

Additionally, in mouse models of diabetes-related cognitive impairment, teneligliptin

administration mitigated behavioral dysfunction by inhibiting neuroinflammation, oxidative

stress, and endoplasmic reticulum (ER) stress in the hippocampus, again pointing to

mechanisms beyond simple glucose reduction.[18]
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Caption: Neuroprotective signaling pathway of Teneligliptin.
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Metabolic Effects in Non-Diabetic Obesity
A recent study explored the effects of teneligliptin in non-diabetic obese individuals. The results

demonstrated that treatment with teneligliptin led to significant improvements in several non-

glycemic parameters, including a reduction in body weight, triglycerides, and insulin resistance

(as measured by HOMA-IR), alongside an increase in GLP-1 levels.[5][19] These findings

suggest a potential role for teneligliptin in managing metabolic syndrome components, even in

the absence of diabetes.[5][20]

Quantitative Data Summary
The following tables summarize key quantitative findings from cited experimental and clinical

studies.

Table 1: Effects on Cardiovascular and Inflammatory Markers
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Parameter Model Treatment Result Reference

Reactive
Oxygen
Species (ROS)

HUVECs (High
Glucose)

Teneligliptin
3.0 µmol/L

Significant
reduction vs.
high glucose
control

[14]

8-OH-dG Levels
HUVECs (High

Glucose)

Teneligliptin +

GLP-1

Significant

reduction vs.

high glucose

control

[14]

Reactive

Hyperemia Index

(RHI)

T2DM patients

with CKD

Switch to

Teneligliptin (24

wks)

Significant

improvement

from 1.49 to 1.55

(P < 0.01)

[12]

d-ROMs

(Oxidative

Stress)

T2DM patients

with CKD

Switch to

Teneligliptin (24

wks)

Significant

decrease from

399.8 to 355.5

U.CARR (P <

0.01)

[12]

IL-1β, IL-6, TNF-

α mRNA

Human U937

Macrophages

(LPS-stimulated)

Teneligliptin (5-

10 nmol/L)

Dose-dependent

suppression of

LPS-induced

increase

[11]

| Brain Infarct Volume | MCAO Mice | Teneligliptin (30 mg/kg/day, 2 wks) | ~50% reduction in

infarct volume vs. MCAO control |[17] |

Table 2: Effects on Metabolic Parameters in Non-Diabetic Obese Individuals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5823668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5823668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4869394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4869394/
https://www.researchgate.net/figure/The-anti-inflammatory-effects-of-teneligliptin-on-human-macrophages-AeF-The-effect-of_fig2_320860635
https://pmc.ncbi.nlm.nih.gov/articles/PMC9048428/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Model Treatment Duration

Result
(Mean
Difference
vs.
Placebo)

Reference

Body
Weight

Non-
diabetic
obese
subjects

Teneliglipti
n 20mg BID

48 weeks
-3.09 kg (P
= 0.043)

[5]

HOMA-IR

Non-diabetic

obese

subjects

Teneligliptin

20mg BID
48 weeks

-0.9 (P <

0.001)
[5]

Triglycerides

Non-diabetic

obese

subjects

Teneligliptin

20mg BID
48 weeks

-29.37 mg/dL

(P < 0.001)
[5]

| Active GLP-1 | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | +76.42

pg/mL |[5] |

Experimental Protocols
In Vitro Endothelial Cell Inflammation Model

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[14]

Culture Conditions: Cells were exposed to either normal glucose (5 mmol/L) or high glucose

(HG, 25 mmol/L) for 21 days to induce a state of chronic hyperglycemic damage and

metabolic memory.[14]

Treatment: During the culture period, cells were treated with Teneligliptin (3.0 µmol/L), either

alone or in combination with an acute dose of GLP-1 (50 nmol/L).[14]

Key Assays:

DPP-4 Activity: Measured in cell lysates and culture medium using a fluorometric assay.

[14]
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ROS Production: Assessed using a fluorescent probe like DCFDA.[14]

Gene Expression: Analyzed via qRT-PCR for markers of oxidative stress (NRF2, HMOX1),

apoptosis (Bax, Bcl-2), and ER stress (ATF4, CHOP).[14]

In Vivo Ischemic Stroke Model
Animal Model: Male C57BL/6 mice.[17]

Intervention: Middle Cerebral Artery Occlusion (MCAO) was induced to simulate ischemic

stroke.[17]

Treatment: Mice were administered teneligliptin (30 mg/kg/day) via oral gavage for two

weeks prior to the MCAO procedure.[17]

Key Assays:

Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain

sections.[17]

Neurological Deficit Score: Assessed on a standardized scale to quantify motor and

sensory deficits.[17]

Brain Permeability: Evaluated by measuring the extravasation of Evans blue dye into the

brain parenchyma.[17]

Protein Expression: Western blotting of brain tissue to quantify levels of occludin, p-ERK5,

and KLF2.[17]
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Caption: Experimental workflow for the in vivo MCAO stroke model.
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Conclusion
The mechanism of action of teneligliptin hydrobromide in non-diabetic models is

multifaceted, extending well beyond its primary role in glucose metabolism. Its ability to potently

inhibit DPP-4 elevates active GLP-1 levels, triggering a cascade of pleiotropic effects. Key

among these are the suppression of critical inflammatory pathways like the NLRP3

inflammasome, mitigation of oxidative stress, and enhancement of endothelial function. These

mechanisms confer significant cardiovascular, renal, and neuroprotective benefits in

experimental models, independent of glycemic changes. The findings from studies in non-

diabetic obese subjects further suggest a potential role in managing broader metabolic

dysregulation. This evidence collectively positions teneligliptin as a compound of interest for

therapeutic applications beyond T2DM, warranting further investigation in conditions where

inflammation, endothelial dysfunction, and oxidative stress are key pathological drivers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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